

Total Synthesis of Aurachin SS and Related Aurachins: Application Notes and Protocols

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Compound of Interest

Compound Name: Aurachin SS

Cat. No.: B12388052

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These application notes provide a comprehensive overview of the total synthesis of the quinolone antibiotic **Aurachin SS** and its related analogs. This document details established synthetic protocols for key aurachins, presents quantitative biological data, and illustrates the underlying mechanism of action and experimental workflows.

Introduction to Aurachins

Aurachins are a family of farnesylated or geranylated quinolone and quinoline N-oxide alkaloids produced by myxobacteria and actinomycetes. They are potent inhibitors of the bacterial respiratory chain, a critical pathway for cellular energy production. This inhibitory activity makes them attractive lead compounds for the development of novel antibacterial and antiprotozoal drugs. Notably, Aurachin D has been identified as a selective inhibitor of cytochrome bd oxidase, an enzyme crucial for the survival of many pathogenic bacteria, including *Mycobacterium tuberculosis*, under microaerobic conditions. The unique mode of action and promising biological activity of aurachins have spurred significant interest in their total synthesis and the generation of analogs for structure-activity relationship (SAR) studies.

Quantitative Data Summary

The following tables summarize the biological activity of various aurachins and their synthetic analogs, providing a comparative overview of their inhibitory potency.

Table 1: Inhibitory Concentration (IC50) of Aurachins against M. tuberculosis Cytochrome bd Oxidase

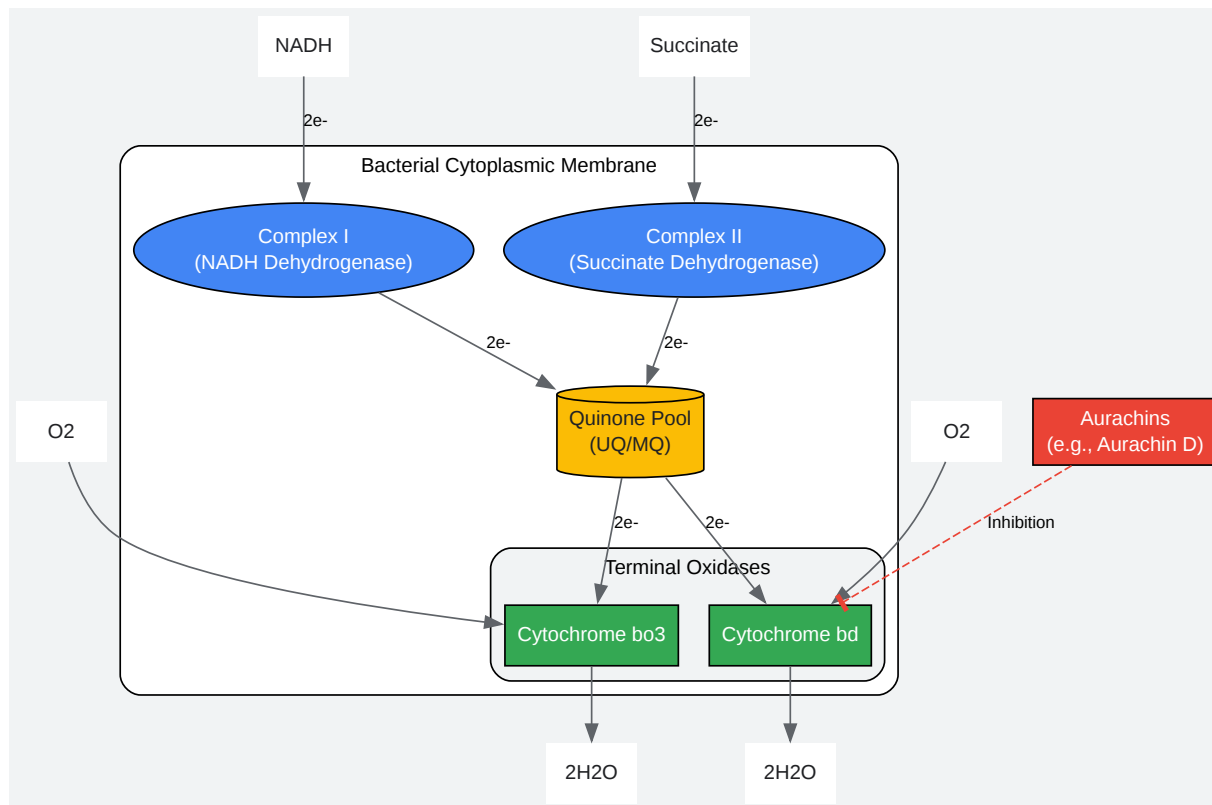
Compound	Side Chain	Substitution	IC50 (μM)
Aurachin D	Farnesyl	None	0.15
Analog 1b	Geranyl	None	1.1
Analog 1d	Citronellyl	None	< 0.1
Analog 1g	Farnesyl	6-Fluoro	< 0.1
Analog 1k	Farnesyl	7-Fluoro	0.37
Analog 1t	Farnesyl	5-Hydroxy	< 0.1
Analog 1v	Farnesyl	6-Hydroxy	0.59
Analog 1u	Farnesyl	5-Methoxy	< 0.1
Analog 1w	Farnesyl	6-Methoxy	0.67
Analog 1x	Farnesyl	7-Methoxy	0.13
Analog 1f	Farnesyl	5-Fluoro	7.5
Analog 1o	Farnesyl	6-Amino	5.0
Analog 1q	Farnesyl	7-Amino	1.8

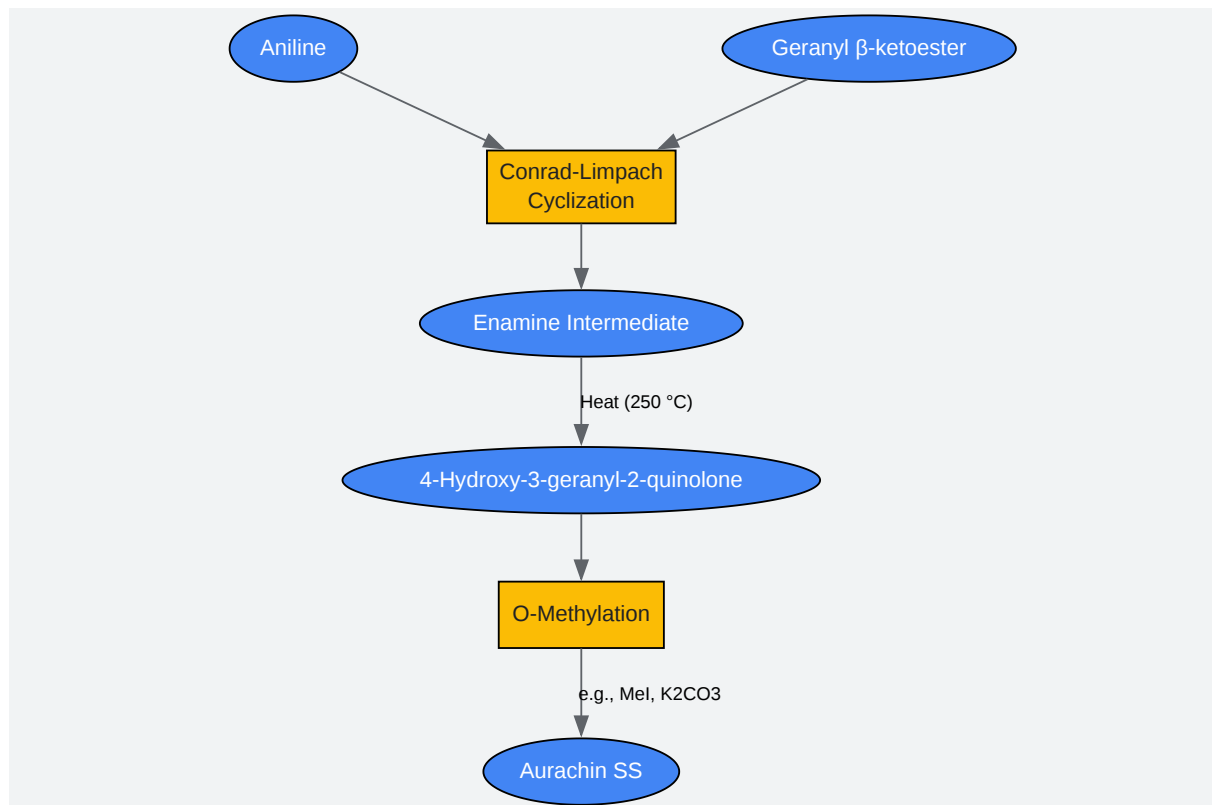
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Aurachins against M. tuberculosis

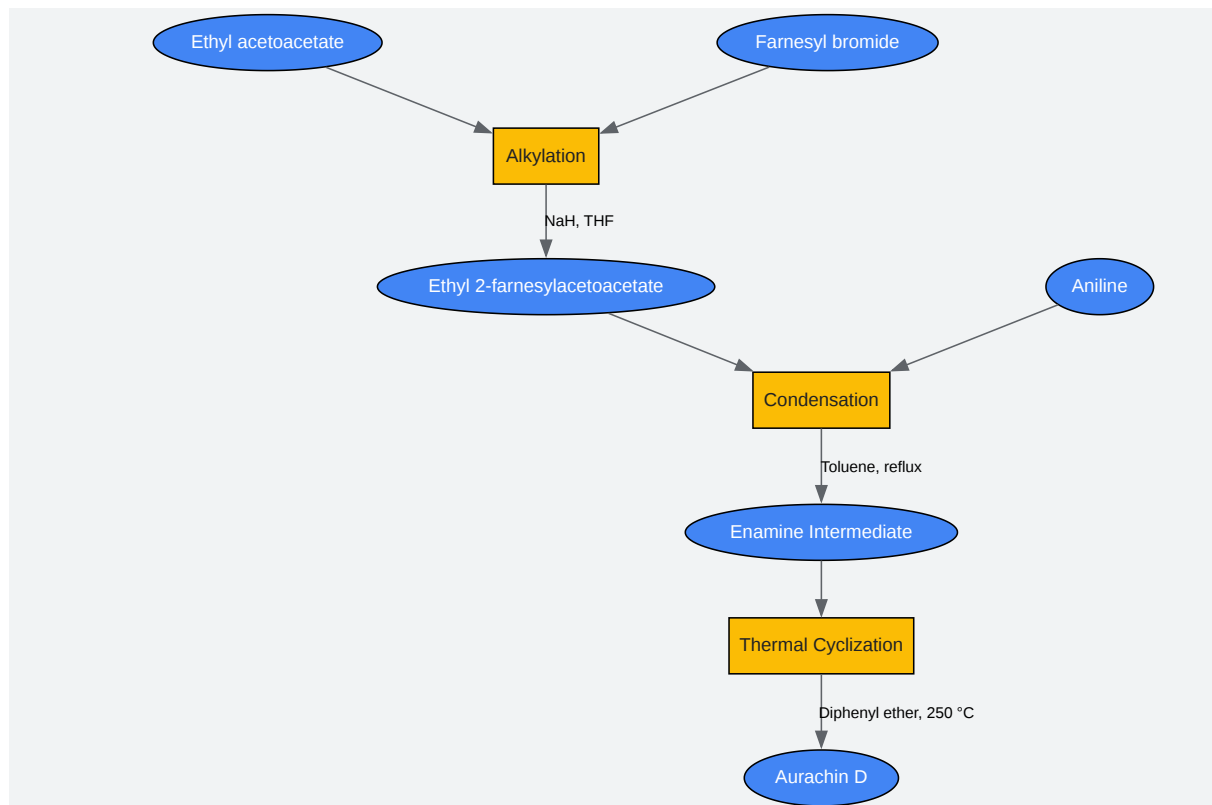
Compound	MIC (μM)
Aurachin D	4 - 8
Analog 1d (Citronellyl)	4 - 8
Analog 1g (6-Fluoro)	4 - 8

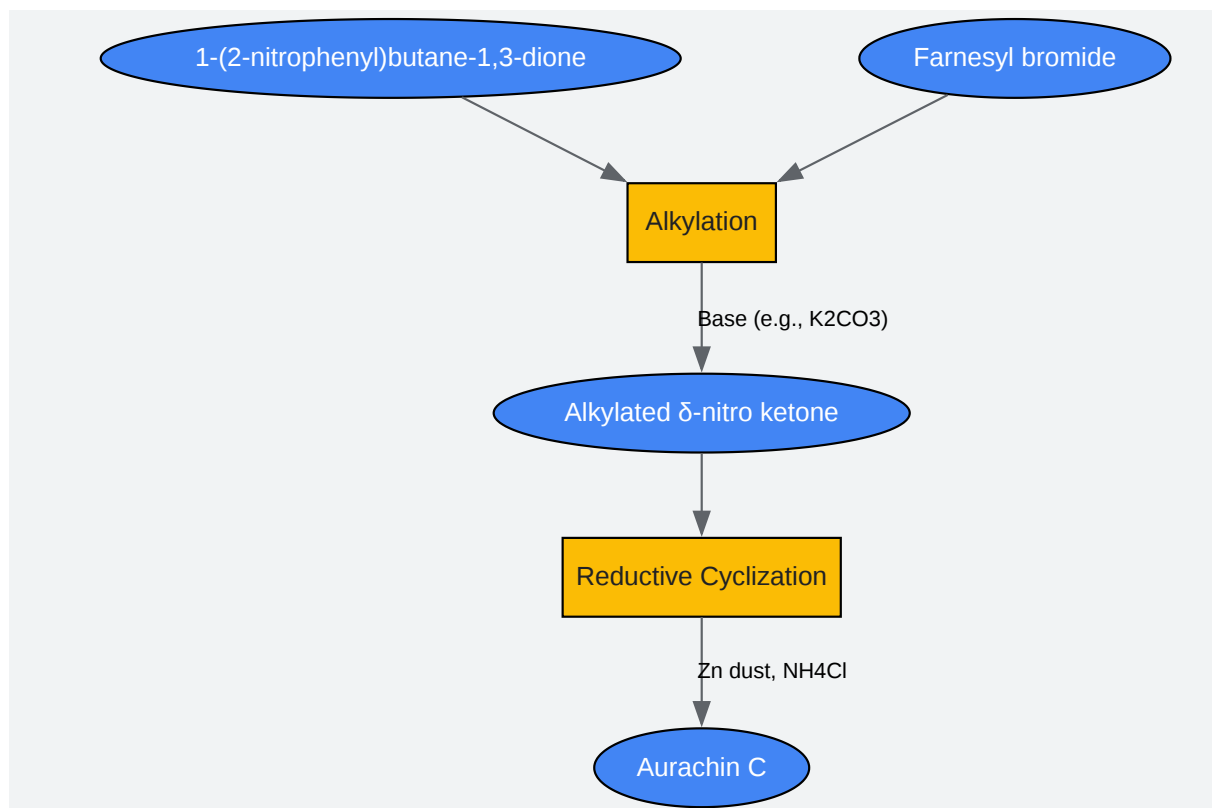
Mechanism of Action: Inhibition of the Bacterial Respiratory Chain

Aurachins exert their antimicrobial effect by targeting the bacterial electron transport chain, a series of membrane-bound protein complexes that generate a proton motive force for ATP synthesis. Specifically, aurachins inhibit the activity of terminal oxidases, with a pronounced effect on cytochrome bd oxidase. This enzyme is not present in mammalian mitochondria, making it a selective target for antibacterial drug development. The following diagram illustrates the inhibition of the bacterial respiratory chain by aurachins.









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